molecular formula C18H16N4O3 B2621739 N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide CAS No. 1105226-83-2

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide

Cat. No.: B2621739
CAS No.: 1105226-83-2
M. Wt: 336.351
InChI Key: ZYYMYXKWTGSRFV-UHFFFAOYSA-N
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Description

N-[(5-Methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule characterized by a pyrimido[5,4-b]indole core fused with an acetamide side chain and a (5-methylfuran-2-yl)methyl substituent. The pyrimidoindole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

This compound is synthesized via amide coupling reactions, likely using reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for nucleophilic attack by amines, as demonstrated in structurally related compounds .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-11-6-7-12(25-11)8-19-15(23)9-22-10-20-16-13-4-2-3-5-14(13)21-17(16)18(22)24/h2-7,10,21H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMYXKWTGSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods often focus on optimizing the reaction conditions to minimize by-products and maximize the yield of the target compound .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carbonyl group in the pyrimidine ring results in alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Studies have indicated that compounds similar to N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide exhibit significant antitumor properties. Research has shown that derivatives of pyrimidine and indole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HCT116 and MCF7 .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. Some derivatives have shown promising results in inhibiting microbial growth, suggesting potential for development as an antimicrobial agent .
  • Antioxidant Activity :
    • Research indicates that compounds with similar structural motifs possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Biological Evaluation

The biological evaluation of this compound has involved various assays to determine its efficacy:

Activity Type Assay Method Results
AntitumorMTT AssayIC50 values in the micromolar range against cancer cell lines
AntimicrobialDisk DiffusionZones of inhibition observed against tested bacteria
AntioxidantDPPH ScavengingSignificant scavenging activity noted

Case Studies

  • Synthesis and Evaluation of Derivatives :
    • A study synthesized several derivatives of the compound and evaluated their biological activities. One derivative demonstrated an IC50 value of 15 µM against HCT116 cells, indicating strong antitumor potential .
  • Mechanism of Action :
    • Further investigations into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) within the cancer cells .
  • Structure–Activity Relationship (SAR) :
    • SAR studies have highlighted the importance of the furan moiety in enhancing biological activity. Modifications to the furan ring significantly affected the compound's potency against cancer cells and its overall pharmacological profile .

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide and related compounds:

Compound Name Core Structure Substituents Key Features Potential Applications Reference
This compound Pyrimido[5,4-b]indole - Acetamide linker
- (5-Methylfuran-2-yl)methyl group
Enhanced lipophilicity due to methylfuran; potential TLR4 modulation Anti-inflammatory, oncology
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide Pyrimido[5,4-b]indole (thioamide) - Thioacetamide linker
- Furan-2-ylmethyl
- Phenyl at position 3
Sulfur atom improves metabolic stability; phenyl enhances π-π interactions TLR4-selective ligands
N-(4-Ethylphenyl)-2-{4-oxo-3H-pyrimido[5,4-b]indol-3-yl}acetamide Pyrimido[5,4-b]indole - Acetamide linker
- 4-Ethylphenyl
Ethylphenyl increases hydrophobicity; unsubstituted core Protein-targeted drug discovery
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-trifluoromethoxyphenyl)acetamide Pyrimido[5,4-b]indole (thioamide) - Thioacetamide linker
- 4-Trifluoromethoxyphenyl
Trifluoromethoxy group enhances electronegativity and bioavailability Anti-exudative agents, enzyme inhibitors
N-(2-Methylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidine - Thioacetamide linker
- 5-Methylfuran-2-yl
- Thienopyrimidine core
Thienopyrimidine core alters electronic properties; methylfuran improves uptake Kinase inhibition, antimicrobial activity

Structural and Functional Insights

Core Heterocycle Variations: The pyrimido[5,4-b]indole core (present in the target compound) is structurally distinct from thieno[2,3-d]pyrimidine (e.g., ) due to its indole fusion. Pyrimidoindoles exhibit greater planarity, favoring intercalation with DNA or protein binding pockets, whereas thienopyrimidines offer improved solubility and metabolic resistance .

Substituent Effects :

  • Furan Derivatives : The (5-methylfuran-2-yl)methyl group in the target compound enhances lipophilicity compared to simpler furan-2-ylmethyl groups (e.g., ). This modification may improve blood-brain barrier penetration or target engagement in hydrophobic pockets .
  • Thioacetamide vs. Acetamide : Thioacetamide-containing analogs (e.g., ) exhibit increased metabolic stability due to sulfur’s resistance to enzymatic hydrolysis but may reduce solubility compared to oxygen-based acetamides .

The target compound’s methylfuran substituent may fine-tune TLR4 affinity compared to phenyl or trifluoromethoxy analogs . Brominated or chlorinated derivatives (e.g., ) demonstrate enhanced binding to proteins involved in oncology pathways, though these halogens are absent in the target compound .

Biological Activity

N-[(5-methylfuran-2-yl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidoindole core and a furan moiety, suggest various biological activities that warrant detailed investigation.

Chemical Structure

The compound can be described by the following IUPAC name:

\text{N 5 methylfuran 2 yl methyl 2 4 oxo 3H 4H 5H pyrimido 5 4 b indol 3 yl}acetamide}

Structural Formula

The molecular formula of the compound is C_{20}H_{20}N_4O_5, with a molecular weight of approximately 392.4 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways, potentially affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrimidoindole derivatives demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 36.5 to 211.5 µM against different strains like Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Strain
137.9S. aureus
2113.8E. coli
375.9P. aeruginosa

Antitumor Activity

The compound's structural features may also confer antitumor properties. Similar compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further studies are needed to evaluate the specific antitumor activity of this compound.

Case Studies

  • Antibacterial Efficacy : A series of studies evaluated the antibacterial activity of various pyrimidoindole derivatives against resistant bacterial strains. The results indicated that modifications in the side chains significantly influenced the antibacterial efficacy .
  • Cytotoxicity Assessment : In vitro assays demonstrated low cytotoxicity profiles for several derivatives of this compound when tested against human cell lines (e.g., HEK293). This suggests a favorable therapeutic index for further development .

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